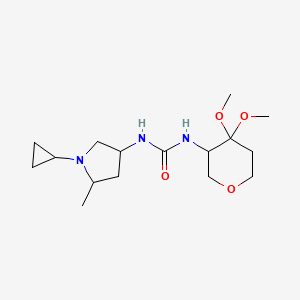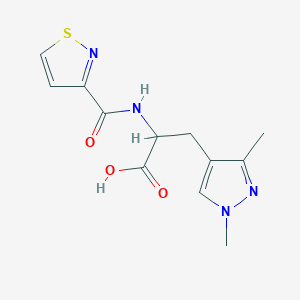![molecular formula C20H19N3O3 B7438732 N-(3-cyclopropylphenyl)-3-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B7438732.png)
N-(3-cyclopropylphenyl)-3-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-cyclopropylphenyl)-3-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide, also known as CP-47,497, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound is structurally similar to tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, and has been found to interact with the same receptors in the brain and body.
Wirkmechanismus
N-(3-cyclopropylphenyl)-3-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide exerts its effects by binding to and activating cannabinoid receptors in the brain and body. Specifically, this compound has been found to interact with the CB1 receptor, which is primarily located in the central nervous system and is involved in the regulation of pain, mood, appetite, and other physiological processes.
Biochemical and Physiological Effects:
N-(3-cyclopropylphenyl)-3-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide has been found to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of inflammatory cytokine production, and the reduction of oxidative stress. These effects are thought to underlie the compound's therapeutic potential in a variety of conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3-cyclopropylphenyl)-3-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide in laboratory experiments is its potency and selectivity for the CB1 receptor, which allows for precise modulation of the endocannabinoid system. However, this compound also has some limitations, including its relatively short half-life and the potential for off-target effects at higher doses.
Zukünftige Richtungen
There are several potential future directions for research on N-(3-cyclopropylphenyl)-3-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide, including the development of more selective and potent analogs, the investigation of its effects on other physiological systems, and the exploration of its potential as a therapeutic agent in a variety of conditions. Additionally, further research is needed to fully understand the safety and efficacy of this compound in humans, and to develop appropriate dosing regimens and delivery methods.
Synthesemethoden
The synthesis of N-(3-cyclopropylphenyl)-3-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide involves several steps, including the reaction of 3-cyclopropylphenylboronic acid with 5-(methoxymethyl)-1,3,4-oxadiazol-2-yl chloride, followed by the addition of benzoyl chloride and triethylamine. The resulting product is then purified and characterized using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
N-(3-cyclopropylphenyl)-3-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. This compound has been found to have potent analgesic and anti-inflammatory effects, as well as neuroprotective properties that may be beneficial in the treatment of conditions such as multiple sclerosis, Parkinson's disease, and Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(3-cyclopropylphenyl)-3-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-25-12-18-22-23-20(26-18)16-6-2-5-15(10-16)19(24)21-17-7-3-4-14(11-17)13-8-9-13/h2-7,10-11,13H,8-9,12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPOFAPALLCTLIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN=C(O1)C2=CC(=CC=C2)C(=O)NC3=CC=CC(=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyclopropylphenyl)-3-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(dimethylamino)-4-methylphenyl]sulfonyl-N-methoxy-N-methylazetidin-3-amine](/img/structure/B7438660.png)
![N-ethylspiro[8-azabicyclo[3.2.1]octane-3,3'-diazirine]-8-carboxamide](/img/structure/B7438671.png)
![[3-(5-bromopyrimidin-2-yl)azetidin-1-yl]-[(5R,7S)-5,7-dimethyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazol-3-yl]methanone](/img/structure/B7438674.png)
![N-(1,2-diazaspiro[2.5]oct-1-en-6-yl)-1-(2,3-dihydro-1,4-benzodioxin-3-yl)methanesulfonamide](/img/structure/B7438678.png)
![4-(2-methylpropoxy)-N-(6-oxaspiro[3.4]octan-2-yl)benzamide](/img/structure/B7438680.png)
![2-cyclopropyl-N-[2-hydroxy-1-(3-methylthiophen-2-yl)ethyl]-2-azabicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B7438693.png)

![N-(1,2-thiazol-4-ylmethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7438701.png)
![1-[(2-Aminopyridin-3-yl)methyl]-3-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-ylurea](/img/structure/B7438706.png)
![4-hydroxy-3-methyl-N-(2-oxatricyclo[5.4.0.01,5]undecan-8-yl)-1H-pyrazole-5-carboxamide](/img/structure/B7438716.png)
![5-[[2-(1-Methoxypiperidin-4-yl)acetyl]amino]-1-methylpyrazole-3-carboxylic acid](/img/structure/B7438717.png)

![3-hydroxy-1-(6H-thieno[2,3-b]pyrrole-5-carbonyl)piperidine-3-carboxylic acid](/img/structure/B7438726.png)
![N-(13-tricyclo[8.2.1.03,8]trideca-3,5,7-trienyl)-1H-1,2,4-triazole-5-sulfonamide](/img/structure/B7438729.png)